molecular formula C20H18ClNO3 B2590652 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide CAS No. 941947-92-8

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B2590652
CAS No.: 941947-92-8
M. Wt: 355.82
InChI Key: NRYVTSRQPZXFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide is an organic compound that features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Propanamide Moiety: The resulting intermediate is reacted with 4-methoxyaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-hydroxyphenyl)propanamide
  • 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide
  • 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide

Uniqueness

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenyl groups, which can impart specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in designing new molecules with desired characteristics.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-24-17-8-6-16(7-9-17)22-20(23)13-11-18-10-12-19(25-18)14-2-4-15(21)5-3-14/h2-10,12H,11,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYVTSRQPZXFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.